2-Bromo-5-fluoro-3-sulfamoylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-3-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO4S/c8-6-4(7(11)12)1-3(9)2-5(6)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFJYXWGGZFNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Fluoro 3 Sulfamoylbenzoic Acid and Analogs
Established Synthetic Routes to the Core 2-Bromo-5-fluoro-3-sulfamoylbenzoic Acid Structure
The construction of the this compound molecule necessitates a multi-step approach, carefully considering the directing effects of the substituents at each stage. A plausible and established route often begins with a commercially available, appropriately substituted benzene (B151609) derivative, followed by a sequence of halogenation, sulfonation, and carboxylation reactions.
Strategies for Introducing Halogen Substituents (Bromine and Fluorine)
The introduction of bromine and fluorine onto the benzoic acid backbone requires careful consideration of the regiochemical outcomes of electrophilic aromatic substitution reactions. The order of introduction of these halogens and other functional groups is critical.
One common strategy involves starting with an aniline (B41778) derivative, which allows for the introduction of bromine via a Sandmeyer-type reaction. For instance, a synthetic pathway could commence with 2-amino-5-fluorobenzoic acid. This precursor can be brominated at the position ortho to the amino group using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid. echemi.com The resulting 2-amino-3-bromo-5-fluorobenzoic acid can then be converted to the target this compound in subsequent steps.
An alternative approach involves the diazotization of an amino group, followed by a Sandmeyer reaction to introduce the bromine atom. For example, a synthetic route for a related compound, 2-bromo-5-fluorobenzotrifluoride, involves the nitration of m-fluorobenzotrifluoride, followed by reduction of the nitro group to an amine. This amine is then subjected to diazotization and subsequent bromination using cuprous bromide and hydrobromic acid. google.com A similar strategy could be envisioned for the synthesis of the target benzoic acid derivative.
The timing of halogen introduction is crucial. The carboxyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The sulfamoyl group is also a meta-director. Therefore, the sequence of reactions must be designed to achieve the desired 2,3,5-substitution pattern.
| Starting Material | Reagents | Intermediate | Key Transformation |
| 2-Amino-5-fluorobenzoic acid | N-Bromosuccinimide (NBS), Acetic Acid | 2-Amino-3-bromo-5-fluorobenzoic acid | Electrophilic Bromination |
| 5-Fluoro-2-aminobenzotrifluoride | NaNO₂, HBr, CuBr | 2-Bromo-5-fluorobenzotrifluoride | Sandmeyer Reaction |
Advanced Synthesis of Sulfamoylbenzoic Acid Derivatives
More advanced synthetic methods offer greater efficiency and control over the synthesis of complex sulfamoylbenzoic acid derivatives. These methods often involve sophisticated catalytic systems and a deeper understanding of reaction mechanisms to achieve high regioselectivity.
Chlorosulfonation and Subsequent Amination Reactions
The introduction of the sulfamoyl group is a key step in the synthesis of this compound. This is typically achieved by the chlorosulfonation of a suitable precursor, such as 2-bromo-5-fluorobenzoic acid, followed by amination.
The chlorosulfonation reaction is generally carried out using an excess of chlorosulfonic acid, often with thionyl chloride. The reaction conditions, such as temperature and reaction time, must be carefully controlled to avoid side reactions. The directing effects of the existing substituents on the aromatic ring will determine the position of sulfonation. In the case of 2-bromo-5-fluorobenzoic acid, the bromine and fluorine atoms are ortho-, para-directing, while the carboxylic acid group is meta-directing. The interplay of these directing effects will influence the regiochemical outcome of the chlorosulfonation.
Once the sulfonyl chloride intermediate, 2-bromo-5-fluoro-3-(chlorosulfonyl)benzoic acid, is formed, it is reacted with an amine source, typically aqueous or gaseous ammonia, to yield the desired sulfonamide. This amination reaction is generally straightforward and proceeds in good yield.
| Reaction Step | Reagents | Intermediate/Product | Typical Conditions |
| Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | 2-Bromo-5-fluoro-3-(chlorosulfonyl)benzoic acid | Controlled temperature, often with a co-reagent like thionyl chloride |
| Amination | Ammonia (NH₃) | This compound | Aqueous or gaseous ammonia, often at low temperatures |
Regioselective Functionalization Methodologies
Achieving the desired 2,3,5-substitution pattern on the benzoic acid core requires a high degree of regiocontrol. Modern synthetic chemistry offers several strategies to achieve this, including the use of directing groups and ortho-metalation techniques.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this approach, a functional group on the ring directs the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. For the synthesis of the target molecule, a suitable directing group could be used to facilitate the introduction of the bromine or sulfamoyl group at the desired positions.
Photocatalytic and Radical-Mediated Synthesis Approaches for Sulfonamides
In recent years, photocatalytic and radical-mediated reactions have emerged as powerful and sustainable alternatives to traditional synthetic methods. These approaches often proceed under mild conditions and can offer unique reactivity and selectivity.
The synthesis of aryl sulfonamides can be achieved through photocatalytic cross-coupling reactions. For instance, a nickel-catalyzed, photosensitized method has been developed for the C-N bond formation between sulfonamides and aryl halides. nih.govnih.govresearchgate.net This approach could potentially be applied to the synthesis of this compound by coupling a suitable sulfonamide precursor with a dihalogenated benzoic acid derivative.
Radical-mediated three-component coupling reactions have also gained prominence for the synthesis of sulfonamides. These reactions typically involve the generation of an aryl radical, which then reacts with a sulfur dioxide surrogate and an amine to form the sulfonamide. rsc.orgrsc.org Aryl radicals can be generated from various precursors, including aryl diazonium salts, halides, and carboxylic acids, under photocatalytic conditions. rsc.org A one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed via an aromatic decarboxylative halosulfonylation, which proceeds through an aryl radical intermediate. domainex.co.uk These modern methods offer promising avenues for the efficient and modular synthesis of complex sulfonamides like the title compound.
| Methodology | Key Features | Potential Application |
| Photosensitized Nickel Catalysis | Mild reaction conditions, broad substrate scope for aryl halides. | Coupling of a sulfonamide with a dihalogenated benzoic acid derivative. |
| Radical-Mediated Three-Component Coupling | Modular approach using aryl radicals, SO₂ surrogates, and amines. | Direct synthesis of the sulfamoylbenzoic acid from a suitable aryl precursor. |
| Decarboxylative Halosulfonylation | Utilizes carboxylic acids as aryl radical precursors in a one-pot process. | Synthesis from a corresponding dicarboxylic acid precursor. |
Scale-Up Considerations in Academic Synthesis Research
The transition of a synthetic route for a complex molecule like this compound from a laboratory-scale procedure to a larger, pilot-plant or industrial-scale process presents a unique set of challenges. In an academic research setting, the primary focus is often on the novelty and feasibility of a synthetic pathway, with less emphasis on the practicalities of large-scale production. However, understanding the principles of process scale-up is crucial for the potential translation of academic discoveries into real-world applications. This section will explore the key considerations for scaling up the synthesis of this compound and its analogs, drawing parallels from the process development of structurally similar compounds.
Key Challenges in Scaling Up Synthesis:
When moving from a laboratory bench to a larger reactor, several factors that are often negligible at a small scale become critically important. These include:
Heat Transfer: Exothermic reactions that are easily controlled in a round-bottom flask with an ice bath can lead to dangerous temperature excursions in a large reactor if the cooling capacity is insufficient. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.
Mass Transfer and Mixing: Ensuring that all reactants are intimately mixed is more challenging in a large vessel. Inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions and decreased product purity.
Reagent Addition and Control: The rate of addition of a reactive intermediate can significantly impact the reaction profile. What is added "dropwise" in the lab needs to be carefully controlled with calibrated pumps on a larger scale to maintain optimal reaction conditions.
Work-up and Purification: Procedures that are straightforward in the lab, such as extractions in a separatory funnel or purification by column chromatography, can be cumbersome and resource-intensive on a large scale. Alternative purification methods like crystallization or distillation become more favorable. For example, in the scale-up of a quinazolinone synthesis, the crude product was purified by trituration and filtration, avoiding chromatography. acs.org
Safety and Environmental Concerns: The handling of large quantities of flammable solvents, corrosive reagents, and potentially toxic byproducts requires stringent safety protocols and waste management strategies that are often not as critical at the bench scale.
Optimization Strategies for Scale-Up:
To address these challenges, a systematic approach to process optimization is necessary. This often involves a multidisciplinary team of chemists and chemical engineers. Key areas for optimization include:
Solvent Selection: Choosing a solvent with a higher boiling point can improve safety and allow for a wider range of reaction temperatures. The environmental impact and cost of the solvent also become significant considerations at scale.
Catalyst Loading and Efficiency: In catalytic reactions, reducing the catalyst loading without compromising the reaction rate and yield is a primary goal. For instance, in a copper-catalyzed synthesis of a quinazolinone, the catalyst concentration was a key parameter to be optimized. acs.org
Reaction Concentration: Increasing the concentration of reactants can improve reactor throughput, but this must be balanced against potential issues with mixing and heat transfer.
Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency and reduce waste.
Crystallization Development: Developing a robust crystallization process is often the most effective method for purifying the final product on a large scale, as it can provide high purity in a single step.
The following interactive data table illustrates a hypothetical optimization of a key reaction step in the synthesis of a this compound analog, showcasing how different parameters can be varied to improve the yield and purity of the product.
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Toluene | 80 | 5 | 12 | 65 | 92 |
| 2 | Toluene | 100 | 5 | 8 | 78 | 95 |
| 3 | Toluene | 100 | 2.5 | 12 | 75 | 94 |
| 4 | Acetonitrile | 80 | 5 | 12 | 72 | 96 |
| 5 | Acetonitrile | 80 | 2.5 | 18 | 70 | 95 |
| 6 | 2-MeTHF | 90 | 2.5 | 10 | 82 | 97 |
In a study on the synthesis of Ziresovir, a drug candidate for RSV infection, the optimization of a copper-catalyzed quinazolinone formation from 2-bromo-5-methylbenzoic acid was a critical step. acs.org The researchers investigated different solvents, bases, and catalyst concentrations to maximize the yield of the desired product. acs.org For a 3g scale-up, the reaction was cooled in an ice bath and quenched with cold water, followed by concentration and trituration to isolate the crude product, which was used in the next step without further purification. acs.org
Another example can be found in the development of a large-scale synthesis for an isoquinolone derivative, where a palladium-catalyzed cross-coupling reaction was employed. acs.org The successful scale-up of this process required careful consideration of catalyst selection, ligand choice, and reaction conditions to ensure high yield and purity on a multi-kilogram scale. acs.org
The synthesis of halogenated benzoic acids, which are important intermediates for pharmaceuticals and other materials, has also been the subject of process development research. google.com One patented process describes the oxidation of asymmetrically substituted benzophenones to produce halogenated benzoic acids, highlighting the use of various oxidizing agents and reaction temperatures. google.com Such processes aim for economic and ecological advantages by using simple reaction steps and recyclable reagents. google.com
Ultimately, the successful scale-up of the synthesis of this compound in an academic setting requires a shift in mindset from pure discovery to process-oriented thinking. By anticipating the challenges of large-scale production and systematically optimizing the reaction conditions, researchers can develop synthetic routes that are not only elegant but also practical and scalable.
Derivatization Strategies and Analog Design
Rational Design of Analogs for Structure-Activity Relationship Investigations
In the broader context of sulfamoyl benzoic acids, SAR studies have been guided by computational docking analyses and medicinal chemistry approaches. nih.gov For instance, the isosteric replacement of a sulfur group with a sulfamoyl group (−NH-SO2−) has been a successful strategy in designing analogs with specific biological activities. nih.gov The introduction of electron-withdrawing groups, such as the fluoro and bromo substituents present in the title compound, is another rational design choice intended to modulate the electronic properties of the benzene (B151609) ring and the acidity of the functional groups. nih.gov
SAR exploration often begins by making conservative changes, such as eliminating or repositioning a single functional group, to gauge its importance. For example, in related sulfamoyl benzamidothiazoles, the removal of methyl groups from a substituted phenyl ring led to inactive compounds, suggesting that bis-substitution was necessary for activity. nih.gov Similarly, replacing a methyl group with a bromine atom was explored to serve as a reactive handle for further synthetic modifications. nih.gov These principles of systematic modification are directly applicable to the design of analogs of 2-bromo-5-fluoro-3-sulfamoylbenzoic acid to elucidate the role of each substituent.
Modifications of the Sulfamoyl Moiety
The sulfamoyl group (-SO₂NH₂) is a critical functional group that often acts as a key hydrogen bond donor and acceptor, as well as a mimic for other functional groups like carboxylic acids. Its modification is a primary strategy in analog design.
Substituting the hydrogen atoms on the nitrogen of the sulfamoyl group with various alkyl or aryl moieties can significantly impact a compound's lipophilicity, metabolic stability, and target-binding affinity. The synthesis of N-substituted sulfamoylbenzoic acid derivatives is a common strategy to explore these effects.
Synthetic approaches typically involve the reaction of a corresponding sulfonyl chloride with a primary or secondary amine. researchgate.net For example, the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives has been achieved by reacting 4-(chlorosulfonyl)benzoic acid with various aniline (B41778) derivatives. researchgate.net A similar strategy could be applied starting from a sulfonyl chloride precursor of this compound. In other cases, N-alkylation can be performed on the parent sulfonamide using an appropriate alkyl halide in the presence of a base. nih.govresearchgate.net
The table below illustrates potential N-substitution patterns and their general impact on molecular properties, based on findings from related sulfamoylbenzoic acid series. researchgate.net
| Substituent (R in -SO₂NHR) | General Effect on Properties | Potential Synthetic Route |
| Small Alkyl (e.g., Methyl) | Increases lipophilicity slightly | Reaction with methyl iodide in the presence of a base. |
| Long Alkyl Chain | Significantly increases lipophilicity | Reaction with a long-chain bromoalkane. researchgate.net |
| Phenyl / Substituted Phenyl | Introduces aromatic interactions, modulates electronics | Reaction with an aniline derivative. researchgate.net |
| Indolylalkyl | Can introduce specific interactions with target proteins | Coupling with indolylalkyl amines. researchgate.net |
| Benzhydryl | Adds significant bulk and lipophilicity | Reaction with benzhydryl bromide. researchgate.net |
Isosteric replacement involves substituting a functional group with another group that has similar steric and electronic properties. This is a powerful tool in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. For the sulfamoyl moiety, several isosteric replacements can be considered.
A common isostere for the sulfonamide group is the carboxamide group (-CONH-). While electronically different, it maintains the ability to act as a hydrogen bond donor and acceptor. Another strategy mentioned in the development of related compounds is the isosteric replacement of a sulfide (B99878) (-S-) or other linker with the entire sulfamoyl (-NH-SO₂-) group to create a new class of analogs. nih.gov This highlights the utility of the sulfamoyl moiety itself as an isostere for other functional groups in drug design.
Modifications of the Benzoic Acid Moiety
The benzoic acid portion of the molecule, with its carboxyl group and specific substitution pattern, is another key area for derivatization and SAR studies.
The specific arrangement of the bromo, fluoro, sulfamoyl, and carboxyl groups on the benzene ring is critical to the molecule's identity and reactivity. Positional isomers, where these substituents are arranged differently, would be expected to have distinct chemical and biological properties. For example, moving the fluorine atom from position 5 to position 2 (e.g., 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid) would significantly alter the electronic environment of the adjacent carboxyl and sulfamoyl groups. bldpharm.com
The electronic effects of the substituents (inductive vs. resonance) influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further substitution. The fluorine atom and the sulfamoyl group are strongly electron-withdrawing, which increases the acidity of the benzoic acid. The bromine atom is also electron-withdrawing via induction but can be a weak deactivator in electrophilic aromatic substitution. The relative positions of these groups dictate the cumulative electronic effect at each position on the ring.
The table below compares the titular compound with a known positional isomer.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 926260-80-2 | C₇H₅BrFNO₄S | 298.09 |
| 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid | 926207-85-4 | C₇H₅BrFNO₄S | 298.09 |
The carboxylic acid group is readily derivatized to modulate properties such as solubility, membrane permeability, and metabolic stability. Common derivatives include esters, amides, and acyl hydrazides. thermofisher.com
Esterification: Conversion of the carboxylic acid to an ester is a standard modification. This can be achieved through Fischer esterification with an alcohol under acidic conditions or by reaction with an alkylating agent. For example, 4'-bromophenacyl trifluoromethanesulfonate (B1224126) is a reagent used to prepare 4'-bromophenacyl esters from carboxylic acids for analytical purposes, a reaction that proceeds rapidly at room temperature. nih.gov
Amide Formation: The carboxyl group can be coupled with primary or secondary amines to form amides. This transformation typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.govthermofisher.com
Conversion to Other Functional Groups: The carboxylic acid can be converted into an aliphatic amine. This involves derivatization with a half-protected aliphatic diamine, followed by the removal of the protecting group. thermofisher.com
These derivatizations allow for the introduction of a wide array of functional groups, enabling a thorough exploration of the SAR associated with the benzoic acid moiety.
Chain Linker and Tail Group Modifications in Sulfamoyl Benzoic Acid Analogs
In the design of analogs derived from a sulfamoyl benzoic acid core, the strategic modification of the chain linker and tail group is a critical aspect of optimizing pharmacological activity and selectivity. These modifications aim to explore the structure-activity relationships (SAR) by systematically altering the length, flexibility, and chemical nature of these components.
Chain Linker Modifications:
The chain linker connects the core sulfamoyl benzoic acid scaffold to a terminal tail group. Its length and composition can significantly influence how the molecule fits into and interacts with a biological target. Research on analogous sulfamoyl benzoic acid derivatives has shown that varying the length of an alkyl chain linker can modulate potency. For instance, in a series of LPA2 receptor agonists, increasing the carbon chain length of the linker from three to five carbons resulted in changes in agonist activity. nih.gov
A hypothetical series of analogs of this compound could be designed to explore this further. By synthesizing derivatives with varying linker lengths, researchers could determine the optimal distance between the core scaffold and the tail group for a specific biological target.
Interactive Data Table: Hypothetical Chain Linker Modifications
| Compound ID | Linker Structure | Number of Atoms in Linker | Predicted Property |
| BFSA-L1 | -(CH₂)₂- | 2 | Potential for high rigidity |
| BFSA-L2 | -(CH₂)₃- | 3 | Moderate flexibility |
| BFSA-L3 | -(CH₂)₄- | 4 | Increased flexibility |
| BFSA-L4 | -(CH₂)₅- | 5 | High flexibility |
Tail Group Modifications:
The tail group, located at the terminus of the chain linker, often plays a crucial role in anchoring the molecule within a binding pocket and can contribute significantly to binding affinity and selectivity. The nature of the tail group, including its size, hydrophobicity, and potential for specific interactions (e.g., π-π stacking), is a key determinant of biological activity.
In studies of sulfamoyl benzoic acid analogues, various tail groups have been explored. For example, the replacement of one aromatic tail group with another has been shown to have a profound impact on activity. In some instances, replacing a larger, more complex aromatic system with a smaller one can lead to a significant decrease or complete loss of activity, highlighting the importance of the tail group's interactions with the target protein. nih.gov
For analogs of this compound, a diverse range of tail groups could be systematically introduced to probe the requirements of a target's binding site.
Interactive Data Table: Hypothetical Tail Group Modifications
| Compound ID | Tail Group | Key Feature | Potential Interaction |
| BFSA-T1 | Phenyl | Basic aromatic ring | Hydrophobic interactions |
| BFSA-T2 | Naphthyl | Extended aromatic system | Enhanced π-π stacking |
| BFSA-T3 | Pyridyl | Aromatic with H-bond acceptor | Hydrogen bonding |
| BFSA-T4 | Cyclohexyl | Non-aromatic, lipophilic | Van der Waals interactions |
By combining different chain linkers and tail groups, a library of analogs of this compound could be generated. The subsequent biological evaluation of these compounds would provide valuable SAR data, guiding the design of more potent and selective molecules. While the specific derivatization of this compound has not been detailed in available research, the established principles of medicinal chemistry provide a clear roadmap for its future exploration and development.
Structure Activity Relationship Sar Studies of 2 Bromo 5 Fluoro 3 Sulfamoylbenzoic Acid Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
Systematic studies on analogous sulfamoylbenzoic acid derivatives have shown that modifications to the amine of the sulfamoyl group can significantly impact biological activity. For instance, in a series of sulfamoyl benzamide (B126) derivatives synthesized as inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), the nature of the substituent on the sulfamoyl nitrogen was a key determinant of inhibitory potential nih.gov. The introduction of cyclic moieties, such as a cyclopropyl ring, was found to be favorable for the inhibition of certain isoforms like h-NTPDase3 nih.gov.
Furthermore, the electronic properties of substituents on the phenyl ring play a crucial role. In the development of sulfamoyl benzoic acid analogues as agonists for the lysophosphatidic acid 2 (LPA2) receptor, the introduction of electron-withdrawing groups was found to be a significant factor in enhancing potency nih.govacs.org. This suggests that the inherent electron-withdrawing nature of the bromine and fluorine atoms in 2-bromo-5-fluoro-3-sulfamoylbenzoic acid is likely a critical contributor to its biological activity.
To illustrate the impact of substituents, consider the following hypothetical data based on the SAR of related compounds:
| Compound ID | R Group on Sulfamoyl Moiety | LPA2 Receptor Agonist Activity (EC50, nM) |
| 1 | -H | 500 |
| 2 | -CH3 | 450 |
| 3 | -Cyclopropyl | 200 |
| 4 | -Phenyl | 350 |
| 5 | -4-Chlorophenyl | 150 |
This table is illustrative and based on general SAR principles for analogous compounds.
Impact of Halogenation (Bromine and Fluorine) on Pharmacological Profiles
The presence of both bromine and fluorine on the benzoic acid ring of this compound has a profound influence on its pharmacological profile. Halogens can affect a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Bromine: The bromine atom at the 2-position is a large, lipophilic substituent. Its presence can enhance binding to hydrophobic pockets within a receptor. In SAR studies of substituted sulfamoyl benzamidothiazoles, bromo-substituted analogs were found to be active, indicating that this substitution is well-tolerated and can be a site for further modification nih.gov. The toxicity of substituted benzoic acids has also been shown to be influenced by the type of halogen, with bromo-substituted compounds exhibiting higher toxicity to certain organisms compared to their chloro or fluoro counterparts nih.gov.
The synergistic effect of having both a bulky, lipophilic bromine atom and a small, highly electronegative fluorine atom can lead to a unique pharmacological profile, potentially enhancing both potency and pharmacokinetic properties.
Conformational Analysis and its Relation to Biological Potency
The three-dimensional conformation of this compound and its derivatives is crucial for their interaction with biological targets. The orientation of the carboxylic acid and sulfamoyl groups relative to the phenyl ring and each other can dictate the binding affinity and efficacy of the molecule.
The substituents on the benzoic acid ring can impose steric constraints that favor certain conformations. The bulky bromine atom at the 2-position can influence the rotational freedom of the adjacent carboxylic acid group, potentially locking it into a preferred orientation for receptor binding. Similarly, the sulfamoyl group at the 3-position will have its own conformational preferences that can be influenced by intramolecular hydrogen bonding with the neighboring functional groups.
Computational modeling and techniques such as X-ray crystallography can provide insights into the low-energy conformations of these molecules. Understanding the preferred spatial arrangement of the key functional groups is essential for designing derivatives with improved biological potency, as it allows for a more rational approach to modifying the scaffold to better fit the target's binding site.
Identification of Key Pharmacophoric Features
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. For this compound derivatives, the key pharmacophoric features can be inferred from their structure and the SAR of related compounds.
The essential pharmacophoric features likely include:
A hydrogen bond acceptor: The carboxylic acid group is a strong hydrogen bond acceptor and donor.
A hydrogen bond donor/acceptor: The sulfamoyl group also possesses hydrogen bond donor and acceptor capabilities.
An aromatic ring: The central phenyl ring provides a scaffold for the functional groups and can engage in pi-stacking interactions with aromatic residues in the binding site.
Hydrophobic features: The bromine atom and the phenyl ring itself contribute to the hydrophobicity of the molecule, which can be important for binding to nonpolar regions of the target.
A halogen bonding acceptor: The electronegative fluorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor interactions.
The spatial relationship between these features is critical. A successful pharmacophore model would define the precise distances and angles between the carboxylic acid, the sulfamoyl group, and the halogen atoms that are required for optimal biological activity. Such models can be used for virtual screening of compound libraries to identify novel molecules with the desired activity nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR model could be developed to predict their potency based on various molecular descriptors.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of derivatives with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), and topological indices.
Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For instance, QSAR studies on benzoylaminobenzoic acid derivatives have revealed that inhibitory activity is often correlated with an increase in hydrophobicity, molar refractivity, and aromaticity nih.gov. A similar approach could be applied to a series of this compound derivatives to identify the key molecular properties that govern their biological activity. A validated QSAR model can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. Such simulations are crucial in structure-based drug design, enabling the identification of potential drug candidates and the optimization of their interactions with their biological targets.
Binding Mode Prediction and Affinity Calculations
Molecular docking simulations for 2-bromo-5-fluoro-3-sulfamoylbenzoic acid would be performed to predict its binding orientation within the active site of a specific protein target. The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket of the receptor. Scoring functions are then employed to estimate the binding affinity for each pose, with the lowest energy conformation being considered the most probable binding mode.
The binding affinity, often expressed as a binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction between the ligand and the target. A lower binding energy typically indicates a more stable and favorable interaction. For instance, in a hypothetical docking study of this compound against a target enzyme, the predicted binding affinities for different poses might be tabulated as follows:
| Pose ID | Binding Energy (kcal/mol) | RMSD from reference (Å) |
| 1 | -8.5 | 1.2 |
| 2 | -8.2 | 1.5 |
| 3 | -7.9 | 2.1 |
| 4 | -7.5 | 2.8 |
This table presents hypothetical data for illustrative purposes.
Analysis of Hydrogen Bonding, Electrostatic, and Hydrophobic Interactions
A detailed analysis of the docked conformation of this compound would reveal the specific molecular interactions that stabilize the ligand-target complex. These interactions are fundamental to the specificity and affinity of the binding.
Hydrogen Bonding: The sulfamoyl (-SO2NH2) and carboxylic acid (-COOH) groups of the molecule are potent hydrogen bond donors and acceptors. The simulations would identify key amino acid residues in the active site that form hydrogen bonds with these functional groups. For example, the oxygen atoms of the sulfamoyl group might interact with the backbone amide protons of residues like glycine or serine, while the amine protons could form hydrogen bonds with the side chains of aspartate or glutamate.
Electrostatic Interactions: The electronegative fluorine and oxygen atoms, as well as the bromine atom, contribute to the molecule's electrostatic potential. These can lead to favorable electrostatic interactions with charged or polar residues within the binding pocket. The aromatic ring can also participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
A summary of these potential interactions could be represented in a table:
| Interaction Type | Ligand Group | Receptor Residue (Example) | Distance (Å) |
| Hydrogen Bond | -COOH (O) | Arg122 (NH) | 2.8 |
| Hydrogen Bond | -SO2NH2 (NH2) | Asp85 (O) | 3.1 |
| Electrostatic | Bromine | Lys45 (NH3+) | 3.5 |
| Hydrophobic | Benzene (B151609) Ring | Leu78, Val103 | 3.9 - 4.5 |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict various molecular properties that are not accessible through classical molecular mechanics.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to optimize the molecular geometry and determine its electronic properties. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule in its ground state.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the sulfamoyl group, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.7 |
This table presents hypothetical data for illustrative purposes.
Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. Red and yellow colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and sulfamoyl groups, as well as the fluorine atom, indicating these as sites for potential hydrogen bonding or coordination with positive centers. researchgate.net Conversely, the hydrogen atoms of the carboxylic acid and sulfamoyl groups would exhibit positive potential, highlighting their role as hydrogen bond donors. researchgate.netresearchgate.net This detailed charge distribution map is invaluable for understanding intermolecular interactions and predicting the molecule's reactivity.
Conformational Analysis through Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the conformational flexibility of a ligand, the stability of a protein-ligand complex, and the key interactions that govern binding.
For this compound, MD simulations can be employed to understand its conformational preferences both in solution and when bound to a target receptor, such as a carbonic anhydrase. A typical MD simulation protocol would involve:
System Setup: The molecule or the protein-ligand complex is placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.
Production Run: The simulation is run for a specific period, typically nanoseconds to microseconds, during which the trajectory of each atom is recorded.
Analysis of the MD trajectory can reveal important information about the conformational landscape of this compound. For instance, the rotation around the C-S bond of the sulfamoyl group and the C-C bond connecting the benzoic acid to the phenyl ring can lead to different conformers. Quantum chemical calculations on the simpler benzenesulfonamide (B165840) have shown the presence of two stable conformers, with the NH2 group either eclipsing or staggering the SO2 group. nih.gov
A study on the binding of the well-known sulfonamide inhibitor acetazolamide to hCA II using all-atom MD simulations demonstrated the stability of the complex and provided quantitative insights into the binding free energy. nih.govresearchgate.net Similar simulations for this compound would be invaluable.
The following table presents hypothetical data from an MD simulation of this compound bound to a homology model of a target carbonic anhydrase.
| Simulation Parameter | Value | Description |
| Simulation Time | 200 ns | The duration of the production run of the molecular dynamics simulation. |
| RMSD of Ligand | 1.5 ± 0.3 Å | Root Mean Square Deviation of the ligand's heavy atoms, indicating its stability in the binding pocket. |
| Key Interacting Residues | His94, His96, His119, Thr199 | Amino acids in the active site forming significant interactions with the ligand. researchgate.netcnr.it |
| Binding Free Energy (MM/GBSA) | -9.8 kcal/mol | An estimation of the binding affinity of the ligand to the protein, calculated using the Molecular Mechanics/Generalized Born Surface Area method. |
These computational investigations, encompassing homology modeling and molecular dynamics simulations, provide a detailed and dynamic picture of the molecular interactions of this compound. The insights gained from such studies are instrumental in guiding the rational design and optimization of new therapeutic agents.
Mechanistic Investigations of Biological and Chemical Processes
Enzyme Inhibition Mechanisms (Competitive, Allosteric) of Derivatives
Derivatives of 2-Bromo-5-fluoro-3-sulfamoylbenzoic acid are anticipated to function primarily as competitive inhibitors of carbonic anhydrases. The cornerstone of this interaction is the sulfonamide moiety (-SO₂NH₂), which is a well-established zinc-binding group.
Competitive Inhibition: In this mechanism, the inhibitor molecule directly competes with the substrate for the active site of the enzyme. For carbonic anhydrases, the substrate is carbon dioxide. The deprotonated sulfonamide group of the inhibitor coordinates with the Zn(II) ion in the enzyme's active site, mimicking the transition state of the natural substrate. This binding event physically obstructs the entry and catalysis of carbon dioxide, thereby inhibiting the enzyme's function. The aromatic ring and its substituents (bromo, fluoro, and carboxyl groups) further stabilize the inhibitor within the active site through interactions with various amino acid residues.
Allosteric Inhibition: While less common for this class of compounds, allosteric inhibition involves the inhibitor binding to a site on the enzyme distinct from the active site. This binding induces a conformational change in the enzyme that alters the shape of the active site, making it less efficient at binding and processing the substrate. Although the primary mechanism for sulfonamides is competitive, the possibility of allosteric modulation cannot be entirely ruled out without specific experimental evidence for derivatives of this compound.
| Derivative Class | Primary Target Enzyme | Predominant Inhibition Mechanism | Key Interacting Group |
|---|---|---|---|
| Aromatic Sulfonamides | Carbonic Anhydrases (e.g., CA II, CA IX) | Competitive | Sulfonamide (-SO₂NH₂) |
| Substituted Benzoic Acids | Varies (potential for other enzymes) | Competitive or Allosteric | Carboxyl and other substituents |
Mechanistic Insights from Substrate and Inhibitor Concentration Studies
Kinetic studies that vary the concentrations of both the substrate (carbon dioxide) and the inhibitor are fundamental to elucidating the mechanism of enzyme inhibition. For competitive inhibitors, increasing the substrate concentration can overcome the effects of the inhibitor. This is because at high substrate concentrations, the substrate molecules outcompete the inhibitor for binding to the enzyme's active site.
In the context of this compound derivatives acting as competitive inhibitors of carbonic anhydrase, kinetic assays would be expected to show that the Michaelis constant (Kₘ) for carbon dioxide increases in the presence of the inhibitor, while the maximum reaction velocity (Vₘₐₓ) remains unchanged. The Kₘ is a measure of the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for its substrate. An increase in Kₘ signifies that a higher substrate concentration is required to achieve the same reaction rate, which is a hallmark of competitive inhibition.
| Kinetic Parameter | Effect of Competitive Inhibitor | Mechanistic Implication |
|---|---|---|
| Vₘₐₓ (Maximum Velocity) | No change | The inhibitor does not affect the catalytic efficiency of the enzyme once the substrate is bound. |
| Kₘ (Michaelis Constant) | Increases | The inhibitor reduces the apparent affinity of the enzyme for its substrate by competing for the active site. |
Studies on Catalytic Cycles and Reaction Pathways in Synthesis
The synthesis of this compound involves a multi-step process, typically starting from a substituted benzene (B151609) derivative. A plausible synthetic route involves the sulfonation and subsequent amination of a brominated and fluorinated benzoic acid precursor.
A key step in the synthesis is the formation of the sulfonamide group, which often proceeds via a sulfonyl chloride intermediate. The reaction pathway can be generalized as follows:
Chlorosulfonation: The aromatic ring is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group (-SO₂Cl). The position of this group is directed by the existing substituents (bromo, fluoro, and carboxyl groups).
Amination: The resulting sulfonyl chloride is then reacted with an amine source, such as ammonia, to form the sulfonamide.
The mechanism for the amination of an arenesulfonyl chloride involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. Microwave irradiation can be used to activate the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine, leading to the formation of a sulfonamide after the removal of hydrogen chloride.
Molecular Basis of Target Selectivity
The selectivity of sulfonamide-based inhibitors for different isoforms of carbonic anhydrase is determined by the specific interactions between the inhibitor and the amino acid residues lining the active site of the enzyme. While the sulfonamide group provides the primary anchoring point to the zinc ion, the "tail" of the inhibitor, in this case, the substituted benzoic acid, plays a crucial role in determining isoform selectivity.
The active sites of different CA isoforms have subtle but significant differences in their amino acid composition and shape. For instance, the active site of CA II is narrower and more constricted compared to that of CA IX. These structural differences can be exploited to design inhibitors that fit preferentially into the active site of a specific isoform.
For a derivative of this compound, the bromo, fluoro, and carboxyl groups on the phenyl ring would interact with specific amino acid residues in the active site. The size, shape, and electronic properties of these substituents would dictate the strength and nature of these interactions, which can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. For example, the bulky side chain of a phenylalanine residue (F131) in CA II alters the shape of the catalytic cavity, which can disrupt favorable interactions that might occur with a smaller valine residue (V131) at the same position in CA IX. nih.gov This difference is crucial for the selectivity of some inhibitors towards CA IX. nih.gov
| Structural Feature of Inhibitor | Interacting Residues in CA Active Site | Basis of Selectivity |
|---|---|---|
| Sulfonamide Group | His94, His96, His119, Thr199, Zn(II) ion | Primary binding motif, generally conserved across isoforms. |
| Aromatic Ring and Substituents | Hydrophobic and hydrophilic residues (e.g., Val131 in CA IX vs. Phe131 in CA II) | Shape complementarity and specific interactions with non-conserved residues. nih.gov |
Enzyme Target Engagement Studies
Confirming that a drug candidate binds to its intended target in a cellular or in vivo setting is a critical step in drug development. For derivatives of this compound, several biophysical and biochemical methods can be employed to demonstrate target engagement with carbonic anhydrases.
One widely used technique is the Cellular Thermal Shift Assay (CETSA) . nih.govnih.gov This method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. nih.gov In a CETSA experiment, intact cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates direct binding. nih.gov
Another approach is isothermal titration calorimetry (ITC) , which directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique provides detailed thermodynamic information about the binding interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).
X-ray crystallography can provide atomic-level detail of how an inhibitor binds to its target enzyme. By co-crystallizing the inhibitor with the carbonic anhydrase, the precise orientation of the inhibitor in the active site and its interactions with specific amino acid residues can be visualized. For example, the crystal structure of the ureido-substituted benzenesulfonamide (B165840) SLC-0111 bound to CA II has been resolved, providing detailed insights into its binding mode. guidetopharmacology.org
| Assay Method | Principle | Information Obtained |
|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability. nih.gov | Confirmation of target engagement in a cellular context. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). |
| X-ray Crystallography | Diffraction of X-rays by a protein-ligand crystal. | High-resolution 3D structure of the inhibitor-enzyme complex. |
| Fluorescent Thermal Shift Assay | Changes in fluorescence of a dye upon protein unfolding. | Binding affinity and thermal stability. nih.gov |
Advanced Analytical Characterization in Research of 2 Bromo 5 Fluoro 3 Sulfamoylbenzoic Acid and Its Derivatives
Spectroscopic Characterization Techniques
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Bromo-5-fluoro-3-sulfamoylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For the title compound, the spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring. Due to the strong electron-withdrawing effects of the bromine, fluorine, sulfamoyl, and carboxylic acid groups, these protons are significantly deshielded and would appear at high chemical shifts. Each aromatic signal would be split into a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. Additionally, broad singlets corresponding to the acidic proton of the carboxylic acid and the two protons of the sulfamoyl (-SO₂NH₂) group would be observed; these signals are often exchangeable with deuterium oxide (D₂O).
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The spectrum for this compound would display seven signals: one for the carboxylic acid carbon (typically δ 165-175 ppm) and six for the aromatic carbons (typically δ 110-150 ppm). The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the fluorine (C-5) will appear as a doublet due to ¹JCF coupling, while other carbons will show smaller couplings (²JCF, ³JCF). The carbon attached to bromine (C-2) may show a reduced signal intensity due to the "heavy atom effect" stackexchange.com.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. wikipedia.org It provides a highly sensitive and direct probe of the fluorine's environment. A single resonance is expected for this compound, with a chemical shift characteristic of fluoroaromatic compounds. researchgate.netnih.gov This signal would be split by coupling to the two neighboring aromatic protons, providing further confirmation of the substitution pattern. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds and their potential isomers or degradation products. azom.comthermofisher.com
Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on analogous structures and substituent effects.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | >13.0 | br s | - | -COOH |
| ¹H | 8.5 - 8.8 | dd | J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 6-8 Hz | Aromatic C-H |
| ¹H | 8.2 - 8.5 | dd | J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 8-10 Hz | Aromatic C-H |
| ¹H | 7.5 - 8.0 | br s | - | -SO₂NH₂ |
| ¹³C | 165 - 170 | s | - | -COOH |
| ¹³C | 158 - 164 | d | ¹J(C,F) ≈ 250-260 Hz | C-F |
| ¹³C | 115 - 145 | m | J(C,F), J(C,H) | 4 Aromatic C-H & C-SO₂NH₂ |
| ¹³C | 110 - 120 | d | ²J(C,F) ≈ 20-25 Hz | C-Br |
| ¹⁹F | -105 to -115 | dd | J(F,H) ≈ 8-10 Hz, J(F,H) ≈ 6-8 Hz | Ar-F |
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by characteristic absorptions. A very broad band from 2500–3300 cm⁻¹ is indicative of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. stmarys-ca.edudocbrown.info A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. docbrown.info The sulfamoyl group gives rise to two distinct stretching vibrations for the S=O bond, typically found near 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The N-H stretching vibrations of the primary sulfonamide appear in the 3200-3400 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range. stmarys-ca.edu Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring. s-a-s.org
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |
| Sulfonamide | N-H stretch | 3200 - 3400 | Medium (often two bands) |
| Sulfonamide | S=O asymmetric stretch | 1330 - 1370 | Strong |
| Sulfonamide | S=O symmetric stretch | 1150 - 1180 | Strong |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium to Weak |
| Aryl-Fluoride | C-F stretch | 1200 - 1300 | Strong |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.ukwikipedia.org Due to the low volatility and thermal lability of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. nih.govacgpubs.org
Analysis in negative ion mode (ESI-) would be ideal, detecting the deprotonated molecule [M-H]⁻. A key feature in the mass spectrum would be the isotopic signature of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion, separated by two mass units (m/z), which is a definitive indicator of the presence of a single bromine atom in the molecule. whitman.eduulethbridge.ca High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula with high confidence. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, with common losses including CO₂ from the carboxylic acid group, the SO₂NH₂ group, and the bromine atom, which helps to confirm the structure. nih.govlibretexts.org
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI Negative Ion Mode)
| Ion/Fragment Formula | Description | Calculated m/z ([⁷⁹Br]) | Calculated m/z ([⁸¹Br]) |
|---|---|---|---|
| [C₇H₄BrFNO₄S]⁻ | [M-H]⁻ (Molecular Ion) | 295.9132 | 297.9111 |
| [C₆H₄BrFNOS]⁻ | [M-H-CO₂]⁻ | 251.9183 | 253.9162 |
| [C₇H₅BrFNO₂]⁻ | [M-H-SO₂]⁻ | 247.9415 | 249.9394 |
| [C₇H₄FNO₄S]⁻ | [M-H-Br]⁻ | 216.9718 | - |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment and, if needed, preparative isolation.
HPLC is the standard technique for determining the purity of non-volatile organic compounds. For an acidic and polar molecule like this compound, reversed-phase HPLC is the most common approach. tandfonline.comresearchgate.net A C18 stationary phase is typically used with a mobile phase consisting of an aqueous buffer (often containing an acid like formic or acetic acid to suppress ionization and ensure good peak shape) and an organic modifier like acetonitrile or methanol. helixchrom.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of the main compound and any impurities with different polarities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring shows strong absorbance.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
UPLC is a more recent development that utilizes columns packed with sub-2 µm particles, operated at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. The principles of separation are the same as in HPLC, but the run times can be reduced from 20-30 minutes to just a few minutes, dramatically increasing sample throughput. This is particularly advantageous for in-process control during synthesis or for high-throughput screening of derivative libraries. The higher peak concentrations achieved with UPLC also enhance the sensitivity when coupled with a mass spectrometer (UPLC-MS).
Table 5: Representative UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm / MS |
| Injection Volume | 2 µL |
X-ray Crystallography and Solid-State Characterization
The three-dimensional arrangement of atoms and molecules in the solid state significantly influences the physicochemical properties of a compound, including its solubility, stability, and bioavailability. X-ray crystallography and Hirshfeld surface analysis are powerful tools for elucidating these solid-state characteristics.
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystal, providing detailed information about bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, this technique reveals how the molecule packs in the crystal lattice and the nature of the non-covalent interactions that stabilize the structure.
In a study of 2-bromo-5-isopropoxybenzoic acid, a related compound, X-ray diffraction analysis showed the formation of 'dimers' through hydrogen bonding between the carboxylic acid groups of adjacent molecules researchgate.net. This type of interaction is also anticipated for this compound, where the carboxylic acid and sulfamoyl groups can act as hydrogen bond donors and acceptors.
Furthermore, the crystal structure of 2-bromo-5-fluorobenzaldehyde (B45324), a precursor, revealed the presence of short Br⋯F interactions between neighboring molecules, with distances significantly shorter than the sum of their van der Waals radii researchgate.net. These halogen bonds, along with offset face-to-face π-stacking interactions, play a crucial role in the crystal packing researchgate.net. The elucidation of such structural details is vital for understanding the solid-state behavior of these compounds and for designing new derivatives with desired properties.
Table 1: Crystallographic Data for a Representative Bromo-Fluoro Benzoic Acid Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.23(1) |
| Volume (ų) | 1198.5(4) |
| Z | 4 |
| Note: Data presented is hypothetical and for illustrative purposes, based on typical values for similar organic compounds. |
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, it is possible to identify regions involved in specific interactions.
For various organic molecules containing halogens and other functional groups, Hirshfeld surface analysis has been instrumental in deconvoluting the complex network of intermolecular contacts. For instance, in the analysis of two 5,11-methanobenzotriazolo-oxadiazocine derivatives, H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N interactions were found to be the most significant contributors to the crystal packing nih.gov. The two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts and their relative contributions nih.gov.
In the context of this compound derivatives, Hirshfeld surface analysis would be expected to highlight the importance of interactions involving the bromine and fluorine atoms, as well as hydrogen bonds associated with the carboxylic acid and sulfamoyl groups. The analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and its chloro-fluoro derivative showed that H⋯H and H⋯C/C⋯H interactions made the most significant contributions to the crystal packing nih.gov. This suggests that even in the presence of stronger interacting groups, weaker, more numerous contacts can play a dominant role in stabilizing the crystal structure.
Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical this compound Derivative
| Interaction Type | Contribution (%) |
| H···H | 40.5 |
| O···H/H···O | 22.1 |
| Br···H/H···Br | 15.3 |
| F···H/H···F | 9.8 |
| C···H/H···C | 7.2 |
| N···H/H···N | 5.1 |
| Note: Data is illustrative and based on findings for structurally related molecules. |
Advanced Biophysical Techniques for Ligand-Protein Interactions
Understanding how a molecule interacts with its biological target is fundamental to drug discovery and development. Advanced biophysical techniques provide quantitative data on these interactions, including binding affinity and enzyme inhibition.
Enzyme activity assays are used to determine the effect of a compound on the catalytic activity of an enzyme. For derivatives of sulfamoylbenzoic acid, which are known to target enzymes like carbonic anhydrases, these assays are critical. In a study on novel 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters, the inhibitory activities against various human carbonic anhydrase (hCA) isoforms were evaluated nih.gov. The results showed that the inhibitory potential was influenced by the nature and position of substituents on the aromatic ring nih.gov. For example, a fluoro derivative was found to be a highly effective inhibitor of hCA XII with a KI value of 8.9 nM nih.gov.
Binding assays, on the other hand, directly measure the interaction between a ligand and a protein. Techniques such as fluorescence polarization (FP) and isothermal titration calorimetry (ITC) are widely used for this purpose. FP is a versatile technique for studying molecular interactions in solution and has been extensively used to investigate 14-3-3 protein-protein interactions, which are modulated by small molecules nih.gov. ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
In the development of sulfamoyl benzoic acid analogues as specific agonists for the LPA2 receptor, pharmacological characterization was performed to determine their potency and selectivity acs.org. These studies are essential for establishing the structure-activity relationship and optimizing the lead compounds. For instance, the introduction of a bromo group on the phenyl head group of a lead compound resulted in a more potent analogue acs.org.
Table 3: Enzyme Inhibition Data for a Series of Sulfamoylbenzoic Acid Derivatives against Carbonic Anhydrase Isoforms
| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
| Derivative A (Fluoro) | 69.5 | 33.9 | 36.5 | 8.9 |
| Derivative B (Bromo) | 81.8 | 263 | 69.5 | 49.7 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Note: Data adapted from studies on related sulfamoylbenzoic acid derivatives for illustrative purposes. nih.govresearchgate.net |
Applications in Medicinal Chemistry and Drug Discovery Research
Development of Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.com While direct studies on 2-bromo-5-fluoro-3-sulfamoylbenzoic acid as a carbonic anhydrase inhibitor are not extensively documented in publicly available research, its structural features make it a prime candidate for the development of novel CA inhibitors. The core sulfamoylbenzoic acid scaffold is a key component in many known CA inhibitors. For instance, a series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and shown to be effective inhibitors of several human carbonic anhydrase isoforms. nih.gov Similarly, novel 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters have been investigated as potential human carbonic anhydrase inhibitors. unibs.it The presence of the bromo and fluoro substituents on the phenyl ring of this compound offers opportunities to modulate the physicochemical properties and target-binding interactions of potential inhibitors, potentially leading to enhanced potency and isoform selectivity.
Design of Lysophosphatidic Acid (LPA) Receptor Agonists
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs). The LPA2 receptor subtype, in particular, has been identified as a promising therapeutic target due to its role in mediating anti-apoptotic and mucosal barrier-protective effects. nih.gov Research has led to the synthesis of sulfamoyl benzoic acid (SBA) analogues that are the first specific and potent agonists of the LPA2 receptor, with some exhibiting subnanomolar activity. nih.gov These SBA analogues represent a significant advancement in the development of selective LPA2 receptor modulators. nih.gov The general structure of these agonists highlights the importance of the sulfamoyl benzoic acid core, suggesting that this compound could serve as a key starting material for the synthesis of novel and potentially more potent LPA2 receptor agonists. The bromo and fluoro substituents could be exploited to fine-tune the agonist's affinity and selectivity for the LPA2 receptor.
Discovery of Endoplasmic Reticulum Aminopeptidase (B13392206) (ERAP) Inhibitors
Endoplasmic reticulum aminopeptidase 1 (ERAP1) plays a crucial role in the immune system by trimming peptides for presentation by major histocompatibility complex (MHC) class I molecules. The discovery of selective ERAP1 inhibitors is a promising therapeutic strategy for autoimmune diseases. While research has identified potent and selective inhibitors of ERAP1, such as a 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid derivative, the direct use of this compound in this context is not explicitly detailed. nih.gov However, the presence of the "sulfamoylbenzoic acid" core in the identified inhibitor suggests that this compound could be a valuable starting scaffold for the synthesis of new ERAP1 inhibitors. The bromo and fluoro groups on the phenyl ring provide handles for chemical diversification, which could lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Exploration as NKCC1 Inhibitors
The Na-K-Cl cotransporter 1 (NKCC1) is a membrane protein involved in ion transport and has been implicated in various neurological disorders. The development of selective NKCC1 inhibitors is therefore of significant therapeutic interest. researchgate.net A recent study detailed the discovery of a novel class of selective NKCC1 inhibitors. The synthesis of one of the promising series of these inhibitors utilized 2-chloro-4-fluoro-5-sulfamoylbenzoic acid as a starting material. acs.org Given the structural similarity between this starting material and this compound, it is highly plausible that the latter could also be employed in the synthesis of novel NKCC1 inhibitors. The substitution of a chloro group with a bromo group can influence the reactivity and electronic properties of the molecule, potentially leading to inhibitors with different pharmacological profiles.
Investigations in Antidiabetic Compound Design (Enzyme Inhibition)
The search for novel antidiabetic agents is a major focus of medicinal chemistry research. One promising approach is the development of glucokinase (GK) activators, which can enhance glucose metabolism. A series of novel sulfamoyl benzamide (B126) derivatives have been synthesized and shown to act as glucokinase activators, demonstrating potential as antidiabetic agents. scispace.comresearchgate.net The synthesis of these derivatives often starts from simpler benzoic acid precursors that undergo chlorosulfonation. researchgate.netnih.gov this compound, being a pre-functionalized molecule, could serve as a more advanced and efficient starting material for the synthesis of such sulfamoyl benzamide derivatives. brieflands.com Its use could streamline the synthetic process and allow for the introduction of further diversity into the final compounds, potentially leading to the discovery of more potent and selective glucokinase activators.
Research into Antimicrobial and Antifungal Agents
The rising threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. While direct studies on the antimicrobial properties of this compound are limited, related structures have shown promising activity. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria. nih.gov Furthermore, various brominated compounds and benzoic acid derivatives have been investigated for their antifungal properties. nih.govnih.gov The presence of the bromo and fluoro substituents on the aromatic ring of this compound, combined with the acidic and sulfonamide functionalities, suggests that its derivatives could be explored for potential antimicrobial and antifungal activities. nih.govresearchgate.net
Role as Versatile Building Blocks and Pharmaceutical Intermediates
As evidenced by its commercial availability from various chemical suppliers, this compound is recognized as a valuable building block in organic synthesis and medicinal chemistry. biosynth.comindiamart.combldpharm.com Its multifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid allows for amide bond formation, while the sulfonamide can be derivatized, and the bromo and fluoro groups can participate in various cross-coupling reactions or be retained to modulate the properties of the final compound. google.commolport.com The applications discussed in the preceding sections highlight its potential as a starting material for the synthesis of carbonic anhydrase inhibitors, LPA2 receptor agonists, ERAP inhibitors, NKCC1 inhibitors, and antidiabetic compounds. This versatility underscores its importance as a pharmaceutical intermediate in drug discovery and development.
Modulation of Carboxylesterase Activity
Carboxylesterases (CEs) are a class of enzymes that play a critical role in the metabolism of a wide range of xenobiotics and endogenous compounds. The sulfamoylbenzoic acid scaffold has been investigated for its potential to interact with and modulate the activity of these enzymes. While direct studies on this compound are limited, research into related sulfamoylbenzoic acid derivatives suggests that this chemical class can be tailored to either inhibit or act as a substrate for carboxylesterases. This modulation is of significant interest in drug development, as it can influence the pharmacokinetic profiles of ester-containing drugs, potentially leading to improved efficacy and reduced toxicity. The strategic placement of substituents on the phenyl ring, such as the bromo and fluoro groups found in this compound, can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the active site of carboxylesterases. Further research is warranted to fully elucidate the potential of this specific compound and its close analogs as modulators of carboxylesterase activity.
Targeting Signaling Pathways (e.g., NF-κB, STAT3)
The dysregulation of cellular signaling pathways is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecules that can selectively target components of these pathways is a major focus of modern drug discovery. The this compound scaffold has emerged as a promising starting point for the design of inhibitors of key signaling proteins.
Targeting the STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is observed in a wide variety of human cancers, making it an attractive target for therapeutic intervention. Recently, a series of N-substituted sulfamoylbenzamide derivatives, conceptually derived from the this compound core, have been designed and synthesized as novel STAT3 signaling pathway inhibitors.
One notable study focused on creating analogs based on the known STAT3 inhibitor Niclosamide. This research led to the identification of several potent compounds, with one in particular, designated as B12 , demonstrating significant inhibitory activity against the interleukin-6 (IL-6) induced STAT3 signaling pathway. nih.gov Compound B12 exhibited impressive IC₅₀ values in the low micromolar range across various cancer cell lines that overexpress STAT3. nih.gov
The mechanism of action for these derivatives involves the inhibition of STAT3 phosphorylation at the Tyr705 residue, a critical step for its activation and subsequent downstream gene expression. By blocking this phosphorylation, these compounds effectively induce apoptosis and inhibit the migration of cancer cells. nih.gov
In Vivo Efficacy of a Lead Derivative
The therapeutic potential of these sulfamoylbenzamide derivatives was further validated in preclinical in vivo models. The lead compound, B12, was shown to suppress tumor growth in a xenograft model using MDA-MB-231 breast cancer cells. nih.gov At a dose of 30 mg/kg administered intragastrically, compound B12 demonstrated superior antitumor activity compared to the positive control, Niclosamide, highlighting the potential of this chemical scaffold for the development of orally bioavailable anticancer agents. nih.gov
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 0.61 |
| HCT-116 | Colon Cancer | 1.11 |
| SW480 | Colon Cancer | Not specified |
Targeting the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is another critical regulator of immune and inflammatory responses, as well as cell survival and proliferation. Chronic activation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers. While direct evidence for this compound as an NF-κB inhibitor is not yet available, the broader class of sulfamoylbenzamide derivatives has been explored for this activity. The structural features of the this compound scaffold, particularly the presence of the electron-withdrawing sulfamoyl and halogen groups, suggest that it could serve as a valuable template for the design of novel NF-κB inhibitors. Further investigation into the synthesis and biological evaluation of derivatives based on this scaffold is necessary to determine their potential in targeting the NF-κB signaling pathway.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
The future synthesis of 2-Bromo-5-fluoro-3-sulfamoylbenzoic acid and its analogs will likely focus on green chemistry principles to enhance sustainability. Traditional methods for the synthesis of aromatic sulfonic acids often involve harsh reagents and generate significant waste.
Current and Future Sustainable Approaches:
Solvent Selection: A move away from hazardous solvents towards greener alternatives like N-methyl-2-pyrrolidone (NMP) or even aqueous conditions is anticipated. For instance, a patented green synthesis route for the structurally related 2,4-dichloro-5-sulfamoylbenzoic acid utilizes NMP, which is more stable and has a higher boiling point than conventional solvents like DMSO, thereby reducing byproduct formation. google.com
Catalysis: The use of recyclable catalysts, such as sodium sulfate, can minimize waste and improve the economic viability of the synthesis. google.com
Alternative Reagents: Research into milder and more sustainable sulfonating agents is a key area. One innovative strategy involves using thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate in combination with air as a green oxidant for the synthesis of aryl sulfonic acids. rsc.org This approach has been successfully applied to the late-stage sulfonation of existing drugs. rsc.org
Future research could focus on adapting these sustainable methods for the specific synthesis of this compound, aiming for a process with fewer steps, readily available starting materials, and minimal environmental impact. google.com
Advanced Ligand Design through Integrated Computational and Experimental Approaches
The sulfamoylbenzoic acid scaffold is a versatile starting point for the design of targeted ligands. Future research will undoubtedly leverage a combination of computational and experimental methods to develop potent and selective inhibitors or agonists for various biological targets.
Key Strategies in Ligand Design:
Structure-Based Pharmacophore Design: This approach uses the 3D structure of a target protein to identify the key features required for binding. For example, sulfamoyl benzoic acid analogs have been designed as specific agonists for the LPA2 receptor by docking different scaffolds into a homology model of the receptor to optimize binding. nih.gov
Computational Docking and Scoring: In silico screening of virtual libraries of compounds against a target's binding site can prioritize candidates for synthesis and testing. This method has been used to rationalize the structure-activity relationship (SAR) of sulfamoyl benzoic acid analogs, where molecular docking simulations revealed that specific substitutions, such as a chloro group meta to the carboxyl group, could enhance binding affinity. nih.gov
Isosteric Replacement: The substitution of one chemical group with another that has similar physical or chemical properties can be used to fine-tune the pharmacological profile of a lead compound. In the design of LPA2 agonists, the replacement of a sulfur atom with a sulfamoyl moiety was a key step in identifying a more optimal template for lead optimization. nih.gov
The following table illustrates how computational docking scores have been used to guide the design of novel fluoro-analogs of Combretastatin A-4, demonstrating the power of this approach in ligand design. A similar strategy could be applied to derivatives of this compound.
| Compound | Modification | Docking Energy Score (kcal/mol) |
|---|---|---|
| Combretastatin A-4 (CA-4) | Reference Compound | -8.5 |
| Fluoro-analog 1 | Replacement of 4'-methoxy with CF3O- | -9.2 |
| Fluoro-analog 2 | Replacement of 4'-methoxy with CF2HO- | -9.0 |
| Fluoro-analog 3 | Replacement of 3'-hydroxyl with F | -8.8 |
Data adapted from studies on Combretastatin A-4 analogs. nih.gov
Investigation of Polypharmacology and Off-Target Effects
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery. While offering the potential for enhanced efficacy, it also necessitates a thorough investigation of off-target effects.
Future research on this compound and its derivatives should include comprehensive profiling to understand their polypharmacological landscape.
Approaches to Studying Polypharmacology:
In Silico Profiling: Computational methods can predict potential off-target interactions by screening the compound against a wide range of protein structures.
Affinity Fingerprinting: This experimental approach involves testing a compound against a panel of proteins to create a "fingerprint" of its binding affinities, which can reveal unexpected interactions.
Phenotypic Screening: Cell-based assays can identify compounds that produce a desired biological effect, and subsequent target deconvolution studies can uncover the multiple pathways being modulated.
Development of Prodrug Strategies for Optimized Delivery to Research Targets
Prodrugs are inactive precursors that are converted into the active drug within the body. This strategy can be employed to overcome challenges such as poor solubility, limited permeability, or rapid metabolism. For a molecule like this compound, with its carboxylic acid and sulfonamide groups, several prodrug strategies could be explored.
Potential Prodrug Approaches:
Ester Prodrugs of the Carboxylic Acid: Converting the carboxylic acid to an ester can increase lipophilicity and facilitate passage through cell membranes. The ester can then be hydrolyzed by intracellular esterases to release the active acidic drug. This approach has been investigated for other benzoic acid derivatives to enhance their antimycobacterial activity. nih.govresearchgate.net
Amide-Based Prodrugs of the Sulfonamide: The sulfonamide group can be modified to create prodrugs that are activated at a specific site. For example, benzoic acid mustards have been designed as prodrugs where a glutamic acid moiety masks the active alkylating agent, which is then released by an enzyme targeted to a tumor. creative-biolabs.com
Phosphate (B84403) Prodrugs: The incorporation of a phosphate group can significantly improve the aqueous solubility of a compound. This strategy has been used for benzoic acid derivatives to enhance their absorption. acs.org
The following table shows the half-lives of different benzoic acid ester prodrugs in plasma, illustrating how the choice of the ester promoiety can influence the stability and release of the active drug.
| Benzoic Acid Derivative | Ester Promolety | Half-life in Plasma (hours) |
|---|---|---|
| 4-Chlorobenzoic acid | Propyl | 2.5 |
| 4-Chlorobenzoic acid | Hexyl | 3.1 |
| 4-Nitrobenzoic acid | Propyl | 1.8 |
| 4-Nitrobenzoic acid | Hexyl | 2.2 |
Representative data from studies on benzoic acid derivatives. researchgate.net
Application in New Therapeutic Areas and Disease Models
The sulfamoylbenzoic acid scaffold is present in drugs with a wide range of therapeutic applications. Future research could explore the potential of this compound and its derivatives in new disease areas.
Potential Therapeutic Areas:
Oncology: Derivatives of the structurally related 2-bromo-5-fluorobenzaldehyde (B45324) have been used in the synthesis of quinazolinones with antitumor activity. researchgate.net Furthermore, sulfonamides are known to act as carbonic anhydrase inhibitors, a class of drugs being investigated for cancer therapy.
Diabetes: Substituted 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests a potential application in managing postprandial hyperglycemia in diabetic patients. sigmaaldrich.com
Inflammatory Diseases: N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α, an enzyme involved in the inflammatory cascade. acs.org
Contribution to Chemical Biology Tool Development
Chemical probes are small molecules used to study biological systems. The unique structural features of this compound, particularly the presence of fluorine and bromine atoms, make it an interesting candidate for development as a chemical tool.
Potential Applications as a Chemical Probe:
PET Imaging: The fluorine atom could be replaced with the positron-emitting isotope ¹⁸F to create a radiolabeled probe for positron emission tomography (PET) imaging. This approach has been used to develop novel PET probes for melanoma tumors based on a 4-[¹⁸F]fluorobenzamide scaffold. biosynth.com
Photoaffinity Labeling: The aryl bromide could potentially be converted to an azide (B81097) or other photoreactive group to create a photoaffinity probe. Such probes can be used to identify the protein targets of a compound by forming a covalent bond upon UV irradiation.
Fragment-Based Drug Discovery: As a relatively small molecule, it could be used as a fragment in screening campaigns to identify starting points for the development of new drugs.
The development of this compound and its derivatives into such tools could provide valuable insights into various biological processes and aid in the validation of new drug targets.
Q & A
Q. Table 1: Key Intermediates and Their Properties
| Compound | CAS RN | Purity Method | Melting Point (°C) | Source |
|---|---|---|---|---|
| 2-Bromo-4-fluorobenzoic acid | 1006-41-3 | HLC | 170–173 | |
| 5-Bromo-2-fluorobenzoic acid | 146328-85-0 | N/A | N/A | |
| 4-Bromo-2-fluorocinnamic acid | 149947-19-3 | TFS | 219–223 |
Basic: How should researchers validate the structural integrity of this compound?
Answer:
Use a multi-technique approach:
- NMR : Compare H/C shifts with analogs (e.g., 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid in ).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for CHBrFO derivatives in –3).
- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and carboxylic acid O-H bands (~2500–3300 cm) (as in ).
- Elemental analysis : Verify Br/F ratios via X-ray fluorescence or combustion analysis.
Advanced: How can computational modeling aid in predicting the reactivity of the sulfamoyl group in this compound?
Answer:
Density Functional Theory (DFT) calculations can:
- Map electrostatic potentials : Predict nucleophilic/electrophilic sites on the sulfamoyl group.
- Analyze bond dissociation energies : Compare sulfamoyl C-S bond stability with halogenated analogs (e.g., 4-bromo-2-chloro-5-fluorobenzoic acid in ).
- Simulate reaction pathways : Model sulfamoyl hydrolysis under acidic/basic conditions using Gaussian or ORCA software.
Q. Table 2: Reactivity Insights from Analogous Compounds
| Compound | Observed Reactivity | Computational Tool |
|---|---|---|
| 4-Bromo-2-fluorobenzyl bromide () | SN2 substitution at Br | DFT (B3LYP/6-31G*) |
| 5-Bromo-2-fluorocinnamic acid () | Electrophilic addition | Molecular Dynamics |
Advanced: How should researchers address contradictions in reported melting points or purity data?
Answer:
Discrepancies often arise from:
- Purity variations : Use ≥95% HLC-grade reagents (–3) and validate via independent methods (e.g., DSC for melting points).
- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. DCM) and compare thermal profiles.
- Instrument calibration : Cross-check with NIST-certified standards (as in ).
Example : For 2-bromo-4-fluorobenzoic acid (), mp 170–173°C vs. literature 168–171°C suggests solvent-dependent crystallization.
Advanced: What strategies optimize regioselectivity in further functionalization of this compound?
Answer:
- Directing groups : Use the sulfamoyl moiety to guide cross-coupling (e.g., Pd-catalyzed Buchwald-Hartwig amination).
- Protection/deprotection : Temporarily block the carboxylic acid group (e.g., methyl esterification) to focus reactivity on Br/F sites.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at bromine (as seen in for benzyl bromides).
Basic: What are the critical storage conditions to ensure compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
